Hydroxyzine hydrochloride

説明

- これは、じんましんや接触性皮膚炎などのアレルギー性皮膚反応の治療によく使用されます。さらに、鎮静作用があるため、不安や緊張の管理にも使用できます。

- ヒドロキシジンは、全身麻酔中および後に、他の薬と一緒に投与されます .

ヒドロキシジン塩酸塩: は、体内のヒスタミンの作用を抑制する抗ヒスタミン薬です。ヒスタミンは、皮膚のかゆみやかぶれなどの症状の原因となります。

準備方法

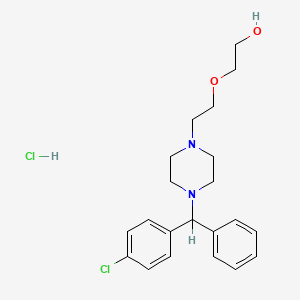

合成経路: ヒドロキシジンは、さまざまな経路で合成できます。一般的な方法の1つは、1-(4-クロロベンジヒドリル)ピペラジンと2-(2-クロロエトキシ)エタノールを反応させる方法です。

工業生産: ヒドロキシジンの工業生産には、最適化された条件を使用した大規模合成が関与します。特定の工業的方法の詳細は、企業秘密です。

化学反応の分析

反応: ヒドロキシジンは、酸化、還元、置換など、一般的な有機反応を起こします。

一般的な試薬と条件:

主な生成物: 主な生成物は、特定の反応条件によって異なりますが、ヒドロキシジン誘導体を含む場合があります。

科学研究の用途

化学: ヒドロキシジンは、抗ヒスタミン薬とその受容体との相互作用を研究するためのモデル化合物として役立ちます。

生物学: 研究者は、ヒスタミン受容体への影響とその免疫応答の調節における潜在的な役割を探求しています。

医学: 抗ヒスタミン特性に加えて、ヒドロキシジンの鎮静作用は、不安の管理とリラックスの促進に役立ちます。

業界: ヒドロキシジンは、医薬品製剤に使用され、さまざまな医薬品に配合されています。

科学的研究の応用

Chemistry: Hydroxyzine serves as a model compound for studying antihistamines and their interactions with receptors.

Biology: Researchers explore its effects on histamine receptors and its potential role in modulating immune responses.

Medicine: Beyond its antihistamine properties, hydroxyzine’s sedative effects find applications in managing anxiety and promoting relaxation.

Industry: Hydroxyzine is used in pharmaceutical formulations and as an ingredient in various medications.

作用機序

標的: ヒドロキシジンは、主にヒスタミンH₁受容体に作用し、その活性化を阻害します。

経路: ヒスタミンシグナルを阻害することで、アレルギー反応、かゆみ、皮膚反応を軽減します。鎮静作用には、中枢神経系の抑制が関与します。

類似化合物との比較

ユニークさ: ヒドロキシジンは、抗ヒスタミン作用と鎮静作用の両方を備えているため、際立っています。

類似化合物: その他の抗ヒスタミン薬には、セチリジン(ジルテック)、ジフェンヒドラミン(ベナドリル)、ロラタジン(クラリチン)などがあります。

生物活性

Hydroxyzine hydrochloride is a first-generation antihistamine with significant biological activity, primarily known for its sedative, anxiolytic, and antiemetic properties. This article delves into the compound's mechanisms of action, therapeutic applications, pharmacokinetics, and safety profile, supported by case studies and research findings.

Hydroxyzine acts primarily as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, alleviating allergic symptoms such as pruritus (itching) and providing sedation. Additionally, hydroxyzine exhibits activity at other receptors, contributing to its anxiolytic effects without being classified as a cortical depressant. Its sedative properties are believed to occur at the subcortical level of the central nervous system (CNS) .

Key Actions

- Histamine H1 Receptor : Inverse agonist activity helps relieve allergic reactions.

- Anxiolytic Effects : Provides anxiety relief through CNS modulation.

- Antiemetic Properties : Reduces nausea and vomiting by acting on off-target receptors .

Pharmacokinetics

Hydroxyzine is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration reached approximately 2 hours post-administration. The drug has a half-life of about 20 hours in adults and shorter in children (approximately 7 hours) .

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid (Tmax ~ 2 hours) |

| Half-Life | Adults: ~20 hours |

| Children: ~7 hours | |

| Elderly: ~29.3 hours | |

| Volume of Distribution | 16.0 ± 3.0 L/kg |

| Protein Binding | High (specific binding not fully evaluated) |

Therapeutic Applications

Hydroxyzine is prescribed for various conditions, including:

- Anxiety Disorders : Demonstrated efficacy in treating generalized anxiety disorder (GAD) with comparable effects to benzodiazepines but with a better safety profile .

- Pruritus Management : Effective in alleviating chronic itching associated with dermatological conditions .

- Sedation : Commonly used as a premedication for surgical procedures due to its sedative effects without significant cardiovascular or metabolic side effects .

Case Studies and Research Findings

-

Anxiety Treatment :

A study comparing hydroxyzine to lorazepam in patients with GAD found that hydroxyzine provided greater cognitive improvement in a shorter time frame . -

Pruritus Relief :

An observational study involving 400 patients with chronic pruritus demonstrated significant improvements in quality of life and itch severity after 12 weeks of hydroxyzine treatment .- Outcome Measures : Dermatology Quality of Life Index (DLQI) and 5-D itch scale.

- Results : Significant improvement noted at all follow-up intervals (p < 0.0001).

-

Bronchodilator Effects :

Research indicates that hydroxyzine may function as a bronchodilator, improving airway conductance significantly in asthmatic patients .- Clinical Implication : Suggested for use in patients with bronchospastic disease undergoing surgery.

Safety Profile

While hydroxyzine is generally well tolerated, common adverse effects include drowsiness, dry mouth, and dizziness. Notably, its long half-life can lead to prolonged sedation, which is particularly relevant in elderly populations where increased sensitivity may occur .

Adverse Effects Summary

| Adverse Effect | Frequency |

|---|---|

| Drowsiness | Common |

| Dry Mouth | Common |

| Dizziness | Mild-to-moderate |

特性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-88-2 (Parent) | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040737 | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 163837-37-4, 163837-38-5 | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。